molecular formula C13H13N3O2S2 B2414083 (2-(Methylthio)pyridin-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone CAS No. 1797335-44-4

(2-(Methylthio)pyridin-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Cat. No.: B2414083
CAS No.: 1797335-44-4
M. Wt: 307.39
InChI Key: VLGLJWFIALWRNQ-UHFFFAOYSA-N
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Description

(2-(Methylthio)pyridin-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone: is a complex organic compound that features a pyridine ring substituted with a methylthio group and a thiazol-2-yloxy group attached to an azetidin-1-yl methanone structure

Properties

IUPAC Name

(2-methylsulfanylpyridin-3-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S2/c1-19-11-10(3-2-4-14-11)12(17)16-7-9(8-16)18-13-15-5-6-20-13/h2-6,9H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGLJWFIALWRNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CC(C2)OC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Methylthio)pyridin-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the functionalization of the pyridine ring, followed by the introduction of the methylthio group. The thiazol-2-yloxy group is then attached through a nucleophilic substitution reaction. Finally, the azetidin-1-yl methanone structure is formed through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the methanone structure, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique substituents allow for various chemical modifications, facilitating the development of new materials and catalysts. Researchers utilize this compound to explore synthetic pathways that lead to novel derivatives with enhanced properties.

Biology

Biologically, (2-(Methylthio)pyridin-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone acts as a probe for studying enzyme interactions and protein-ligand binding. Its ability to undergo different chemical reactions makes it a versatile tool for investigating biochemical pathways. Studies have shown that compounds with similar structures can modulate enzyme activity, which may help elucidate mechanisms underlying various biological processes.

Medicine

In medicinal chemistry, this compound holds promise as a pharmaceutical intermediate . Its structural features may contribute to the development of new therapeutic agents targeting specific biological pathways. For instance, derivatives of thiazole and pyridine have been associated with antimicrobial and anticancer activities, suggesting that this compound could be explored for similar applications.

Industry

From an industrial perspective, the compound is valuable in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes. Industries are increasingly interested in compounds like this one for developing innovative products with specific functionalities.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of compounds related to This compound :

  • Antimicrobial Activity : Research indicates that thiazole derivatives exhibit potent inhibitory effects against bacteria such as Pseudomonas aeruginosa and Escherichia coli. For instance, derivatives with similar thiazole structures have demonstrated minimum inhibitory concentrations (MICs) as low as 0.21 μM against these pathogens .
  • Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of related compounds on cell lines like HaCat (human keratinocyte) and Balb/c 3T3 (mouse fibroblast). These studies often employ assays such as MTT to evaluate cell viability post-treatment .
  • Molecular Docking Studies : Computational methods like molecular docking have been used to predict binding interactions between these compounds and target proteins such as MurD and DNA gyrase. These studies provide insights into the potential efficacy of new antimicrobial agents based on structural similarities .

Mechanism of Action

The mechanism of action of (2-(Methylthio)pyridin-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (2-(Methylthio)pyridin-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanol
  • (2-(Methylthio)pyridin-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone
  • (2-(Methylthio)pyridin-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)propanone

Uniqueness

The uniqueness of (2-(Methylthio)pyridin-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone lies in its specific combination of functional groups and ring structures. This unique arrangement provides distinct reactivity and binding properties, making it a valuable compound for various scientific and industrial applications.

Biological Activity

The compound (2-(Methylthio)pyridin-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a heterocyclic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound includes a pyridine ring substituted with a methylthio group and an azetidine moiety linked to a thiazole derivative. The structural formula can be represented as follows:

C12H12N4OS\text{C}_{12}\text{H}_{12}\text{N}_4\text{OS}

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of related compounds containing thiazole and pyridine structures. For instance, derivatives with similar scaffolds have shown selective antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis (VRE) . The minimum inhibitory concentration (MIC) for these compounds was found to be as low as 2.0 µM against Micrococcus luteus, indicating potent antibacterial activity.

Anti-inflammatory Effects

Compounds with similar structural features have also been investigated for their anti-inflammatory properties. In vitro assays demonstrated that certain derivatives exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes. For example, a study reported that specific pyrimidine derivatives showed ED50 values comparable to indomethacin, a well-known anti-inflammatory drug .

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have been shown to interfere with bacterial cell wall synthesis, leading to cell lysis.
  • Modulation of Inflammatory Pathways : The compound may inhibit the expression of pro-inflammatory cytokines and enzymes like COX-2, thereby reducing inflammation.

Case Study 1: Antibacterial Screening

A study conducted on a series of thiazole-pyridine derivatives demonstrated that compounds structurally related to this compound exhibited significant antibacterial activity against various strains, including resistant ones. The structure-activity relationship (SAR) indicated that modifications at specific positions enhanced antibacterial potency .

Case Study 2: Anti-inflammatory Evaluation

In another investigation, a related compound was tested for its anti-inflammatory potential using an in vivo model of paw edema. Results indicated a significant reduction in edema compared to controls, supporting the hypothesis that the compound modulates inflammatory pathways effectively .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of (2-(Methylthio)pyridin-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone?

  • Methodology :

  • Reaction Conditions : Control temperature (e.g., reflux for cyclization), solvent selection (polar aprotic solvents like DMF for nucleophilic substitutions), and catalysts (e.g., Pd for cross-coupling) to maximize yield .
  • Purification : Use flash chromatography or preparative HPLC to isolate intermediates and final products. Monitor via TLC or LC-MS for purity .
  • Functional Group Compatibility : Protect reactive groups (e.g., thioethers) during acidic/basic conditions to avoid side reactions .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify connectivity of the azetidine, thiazole, and pyridine moieties .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular formula confirmation .
  • X-ray Crystallography : Resolve stereochemistry and bond angles, using programs like SHELXL for refinement .

Q. How can researchers preliminarily evaluate the biological activity of this compound?

  • Assays :

  • In Vitro Screening : Use enzyme inhibition assays (e.g., kinase or topoisomerase targets) and cell viability tests (MTT assay) at varying concentrations (µM–mM range) .
  • Binding Studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity (Kd) for target proteins .

Advanced Research Questions

Q. How can conflicting data on biological activity between studies be resolved?

  • Analysis :

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate using positive controls .
  • Structural Analogues : Compare activity of derivatives to identify critical functional groups (e.g., methylthio vs. methoxy substitutions) .
  • Purity Verification : Re-test compounds with ≥95% purity (via HPLC) to exclude batch-specific impurities .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methods :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding poses with targets (e.g., kinases) .
  • MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-target complexes .
  • QSAR Models : Corolate substituent effects (e.g., thiazol-2-yloxy) with activity trends .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

  • Challenges & Solutions :

  • Crystal Growth : Use vapor diffusion with solvents like DCM/hexane. Add co-solvents (e.g., DMSO) for poorly soluble compounds .
  • Disorder in Azetidine Ring : Apply restraints in SHELXL refinement to model flexible 4-membered rings .
  • Twinned Data : Use PLATON to detect twinning and refine with TWIN/BASF commands .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation studies?

  • Evaluation :

  • Stability Assays : Incubate in buffers (pH 2–12) and analyze degradation via HPLC at 24/48/72 hours .
  • Thermal Analysis : TGA/DSC to determine melting points and decomposition thresholds (>150°C typical for azetidines) .
  • Storage Recommendations : Store at –20°C under inert atmosphere (argon) to prevent oxidation of thioether groups .

Notes

  • Methodological Depth : Answers emphasize experimental design, validation, and troubleshooting for reproducibility.
  • Advanced vs. Basic : Basic FAQs focus on foundational techniques; advanced FAQs address data conflicts, modeling, and stability challenges.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.